5-(3-Thienyl)thiophene-2-carboxylic acid
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Overview
Description
5-(3-Thienyl)thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C9H6O2S2 and its molecular weight is 210.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Novel Supramolecular Liquid-Crystalline Complexes
- A study by Tso et al. (1998) described the synthesis of new 5-n-decylthieno[3,2-b]thiophene-2-carboxylic acid, leading to the formation of novel supramolecular liquid-crystalline complexes through hydrogen bonding.
Mercuration of Thiophene Carboxylic Acids
- Research by Popović et al. (2000) involved the mercuration of thiophene-2-carboxylic acid, examining the formation of mono- and di-mercurated products under different conditions.
Synthesis and Metallation of Thieno[3,2-b]thiophene
- A study by Fuller et al. (1997) reported on the large-scale synthesis of thieno[3,2-b]thiophene, including its 2-carboxylic acid variant, and their conversion into various disubstituted thieno[3,2-b]thiophenes.
Distant Functionalization in Electrophilic Reactions
- The work by Yang et al. (2000) demonstrated the use of methyl thiophene-2-carboxylate in regioselective reactions with aldehydes, ketones, and conjugated esters, leading to the synthesis of long-chain esters with remote functional groups.
Synthesis of Aryl-Substituted Thieno[3,2-b]thiophene Derivatives
- Research by Demina et al. (2019) explored the synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives for N,S-heterotetracene construction, showcasing the versatility of thiophene derivatives in organic synthesis.
Synthesis and Structures of Thienyl-Substituted Dipyrromethane Isomers
- A study by Maiti et al. (2005) focused on the synthesis of thienyl-substituted dipyrromethane isomers, contributing to the understanding of the structural aspects of thiophene compounds.
Dye-Sensitized Solar Cell Application
- Wills et al. (2016) investigated a 4,4′-bis(thiophene) functionalised 2,2′-bipyridyl copper(I) complex in a dye-sensitized solar cell, demonstrating the potential of thiophene derivatives in renewable energy applications (Wills et al., 2016).
Mechanism of Action
Target of Action
Thiophene derivatives have been known to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to undergo various chemical reactions, including suzuki–miyaura cross-coupling , which involves the formation of carbon-carbon bonds. This could potentially alter the function of its targets .
Biochemical Pathways
Thiophene derivatives are known to be involved in various chemical reactions, suggesting they may influence multiple biochemical pathways .
Result of Action
Thiophene derivatives are known to exhibit a variety of biological effects, suggesting they may have multiple cellular and molecular impacts .
Action Environment
The chemical properties of thiophene derivatives suggest that factors such as ph and temperature could potentially affect their stability and activity .
Properties
IUPAC Name |
5-thiophen-3-ylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2S2/c10-9(11)8-2-1-7(13-8)6-3-4-12-5-6/h1-5H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZWQKDXTFZYAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC=C(S2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366013 |
Source
|
Record name | 5-(3-thienyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60141-31-3 |
Source
|
Record name | 5-(3-thienyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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